N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline
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Overview
Description
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline is an organic compound that features a tellurium atom bonded to a phenoxypropyl group and a dimethylamino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline typically involves the reaction of 4-(dimethylamino)aniline with 3-phenoxypropyl telluride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tellurium atom results in tellurium dioxide, while reduction leads to the formation of the telluride.
Scientific Research Applications
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyl (3-phenoxypropyl) telluride
- N,N-Dimethyl-4-[(3-phenoxypropyl)telluro]aniline
Uniqueness
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where tellurium’s properties are advantageous.
Properties
CAS No. |
573701-75-4 |
---|---|
Molecular Formula |
C17H21NOTe |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-phenoxypropyltellanyl)aniline |
InChI |
InChI=1S/C17H21NOTe/c1-18(2)15-9-11-17(12-10-15)20-14-6-13-19-16-7-4-3-5-8-16/h3-5,7-12H,6,13-14H2,1-2H3 |
InChI Key |
OAEWETFPHVRBJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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